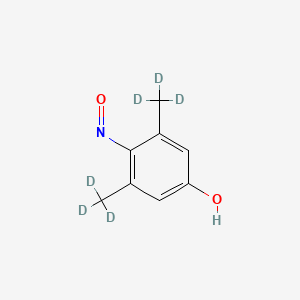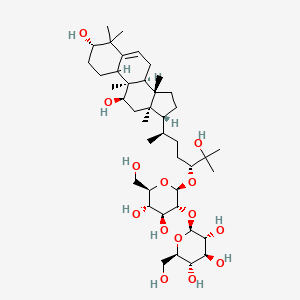
Mogroside IA-(1-3)-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mogroside IA-(1-3)-glucopyranoside is a cucurbitane-type triterpenoid glycoside found in the fruits of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. This compound is part of a group of mogrosides, which are known for their intense sweetness and various bioactive properties. Mogrosides are used as natural sweeteners and have been studied for their potential health benefits, including anti-inflammatory, antioxidant, and anti-carcinogenic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of mogrosides, including Mogroside IA-(1-3)-glucopyranoside, typically involves extraction from the fruit of Siraitia grosvenorii. Various methods can be employed for extraction, such as flash extraction, microwave-assisted extraction, and supercritical fluid extraction . Flash extraction, for instance, involves turning the plant tissue into fine particles quickly to improve extraction efficiency. The extraction parameters are optimized using techniques like Taguchi’s experimental design to achieve high yield and purity .
Industrial Production Methods
For industrial production, heat reflux extraction with ethanol is commonly used despite being time-consuming and labor-intensive . Another method involves the use of immobilized enzymes, such as β-glucosidase, to convert saponins into mogrosides. This method is environmentally friendly and can produce mogrosides in large quantities .
Chemical Reactions Analysis
Types of Reactions
Mogroside IA-(1-3)-glucopyranoside undergoes various chemical reactions, including glycosylation, which is a key modification reaction in its biosynthesis . Glycosylation involves the addition of sugar moieties to the compound, catalyzed by enzymes like glycosyltransferase UGT94-289-3 .
Common Reagents and Conditions
Common reagents used in the glycosylation process include glycosyl donors and acceptors, with the reaction conditions typically involving specific temperatures and pH levels to optimize enzyme activity . For instance, the immobilization of β-glucosidase for mogroside production is optimized at a glutaraldehyde concentration of 1.5%, a carrier activation time of 1 hour, and a binding enzyme time of 12 hours .
Major Products Formed
The major products formed from these reactions include various mogrosides with different numbers of glucose units. For example, mogroside III can be converted into structurally diverse sweet mogrosides under suitable catalytic conditions .
Scientific Research Applications
Mogroside IA-(1-3)-glucopyranoside has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Mogroside IA-(1-3)-glucopyranoside involves its interaction with various molecular targets and pathways. For instance, it has been shown to exert neuroprotective effects by promoting neurite outgrowth, inhibiting cell apoptosis, and regulating calcium ion release . Additionally, it can modulate the phosphorylation levels of proteins involved in the AKT and mTOR pathways, which are crucial for cell survival and growth .
Comparison with Similar Compounds
Mogroside IA-(1-3)-glucopyranoside is part of a larger group of mogrosides, which include compounds like mogroside V, siamenoside I, and mogroside IV . These compounds share similar structures but differ in the number and position of glucose units attached to the triterpenoid backbone. Mogroside V, for example, is known for its intense sweetness and is widely used as a natural sweetener . The uniqueness of this compound lies in its specific glycosylation pattern, which contributes to its distinct bioactive properties.
Similar Compounds
- Mogroside V
- Siamenoside I
- Mogroside IV
- Cucurbitacin Ia and IIb (found in Hemsleya amabilis)
- Alisol A and B (found in Alisma orientalis)
These compounds, like this compound, are studied for their potential health benefits and applications in various industries.
Properties
Molecular Formula |
C42H72O14 |
|---|---|
Molecular Weight |
801.0 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8S,9R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(45)38(22,2)3)42(26,8)28(46)17-41(21,40)7)9-14-29(39(4,5)52)55-37-35(33(50)31(48)25(19-44)54-37)56-36-34(51)32(49)30(47)24(18-43)53-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21-,23?,24-,25-,26+,27+,28-,29-,30-,31-,32+,33+,34-,35-,36+,37+,40+,41-,42+/m1/s1 |
InChI Key |
NZDCGZOHJTWGOX-PQNCJVOYSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6C5CC[C@@H](C6(C)C)O)C)O)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)O)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


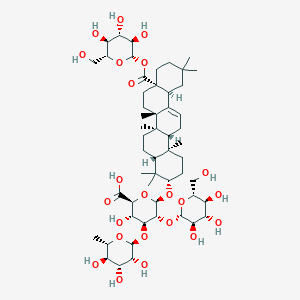
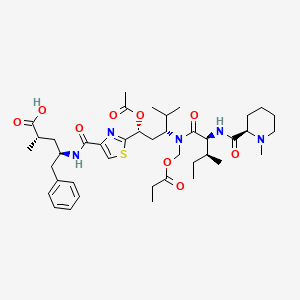
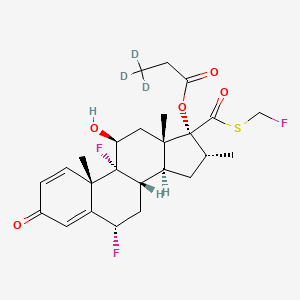

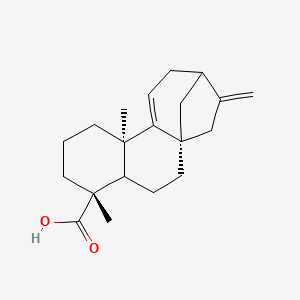


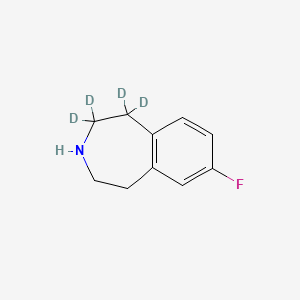
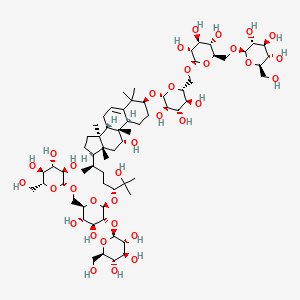
![2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine](/img/structure/B12426867.png)
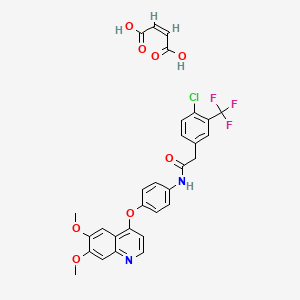
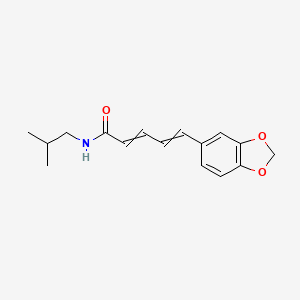
![[2-chloro-3-(trifluoromethyl)phenyl]-[(4S)-1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]methanone](/img/structure/B12426877.png)
